
tert-Butyl (4-((4-amino-1H-pyrazol-1-yl)methyl)benzyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-((4-amino-1H-pyrazol-1-yl)methyl)benzyl)carbamate: is an important intermediate compound in the synthesis of ceftolozane , a fifth-generation intravenous cephalosporin antibiotic. Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and potent antibacterial effects against Pseudomonas aeruginosa and multidrug-resistant strains .
Méthodes De Préparation
Several synthetic routes have been reported for the preparation of this compound:
- Schöne et al. Method:
- Starting from 5-amino-1-methyl-1H-pyrazole-4-carbonitrile , they reacted it with chloro(triphenyl)methane to obtain 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-carbonitrile .
- Further reactions with H2O2 and NaOH yielded 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-carboxamide .
- The amide underwent Hofmann rearrangement using PhI(OAc)2 and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) , followed by condensation with N-(tert-butoxycarbonyl)ethylenediamine (Boc-EDA) to obtain the target compound .
- Moshos et al. Method:
- Starting from 1H-pyrazole-4-carboxylic acid ethyl ester , they performed an amino protection reaction to generate 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxylic acid .
- This acid reacted with diphenylphosphoryl azide to give 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carbonyl azide , which was further reacted with Boc-EDA to obtain the desired compound .
- Zhou et al. Method:
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions: These reactions involve reagents such as , , , , , and .
Major Products: The major products formed depend on the specific synthetic route used.
Applications De Recherche Scientifique
Chemistry: Ceftolozane is used as an antibiotic in clinical settings.
Biology: It may find applications in microbiology and drug development.
Medicine: Ceftolozane is used to treat bacterial infections.
Industry: Its industrial applications include pharmaceutical production.
Mécanisme D'action
- Ceftolozane exerts its effects by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).
Comparaison Avec Des Composés Similaires
Unique Features: Highlight its unique properties compared to other similar compounds.
Similar Compounds: List other related compounds.
Remember that this compound plays a crucial role in the synthesis of ceftolozane, contributing to its antibacterial efficacy and clinical applications
Propriétés
Formule moléculaire |
C16H22N4O2 |
|---|---|
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
tert-butyl N-[[4-[(4-aminopyrazol-1-yl)methyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)18-8-12-4-6-13(7-5-12)10-20-11-14(17)9-19-20/h4-7,9,11H,8,10,17H2,1-3H3,(H,18,21) |
Clé InChI |
BZSKKVUMACNAJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B12964151.png)

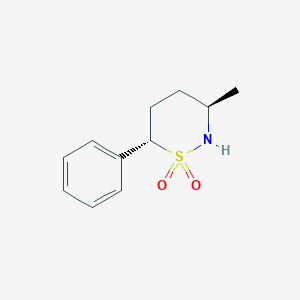
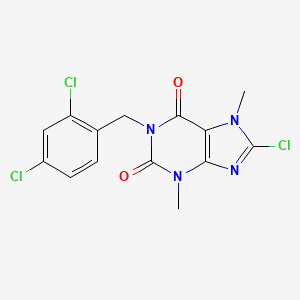


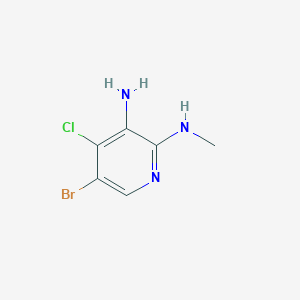

![Methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B12964197.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12964205.png)
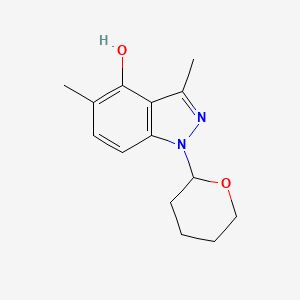
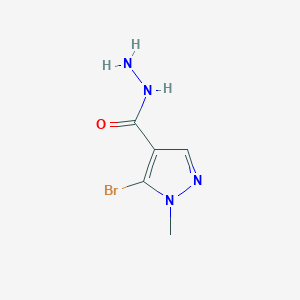
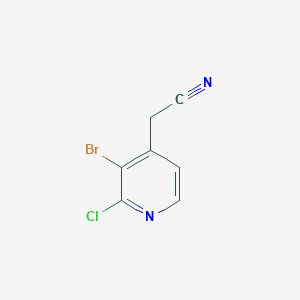
![2-(3-benzylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12964231.png)
